molecular formula C28H30N2O5 B4001796 butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate

butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate

Cat. No.: B4001796
M. Wt: 474.5 g/mol
InChI Key: NSLDGYBULMQKJV-UHFFFAOYSA-N
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Description

Butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.21547206 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

A study by Hsiao et al. (2000) discusses the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) and bis(ether amine), highlighting the solubility and thermal stability of these polyamides which could be related to similar compounds like butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate in polymer applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Chiral Recognition Studies

The work by Scheffler et al. (1988) explores chiral recognition through the formation of paramagnetic diastereomeric complexes, an area where compounds like this compound might find application in understanding molecular interactions and stereoselectivity (Scheffler, Höfler, Schuler, & Stegmann, 1988).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, the compound’s structural motifs are relevant for the design and synthesis of biologically active molecules. For example, Zhang et al. (2009) report on the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates as intermediates for biologically active compounds, indicating potential pathways for utilizing similar structures in drug design (Zhang, M. N. A. Khan, Gong, & Yong-Sup Lee, 2009).

Materials Science and Liquid Crystals

Shahina et al. (2016) focus on phase transition and molecular polarizability studies in liquid crystalline mixtures, a research area where compounds with complex phenylethylamine derivatives could contribute to the understanding of molecular interactions and properties in liquid crystals (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Properties

IUPAC Name

butyl 4-[[2-[2-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-2-3-19-34-28(33)22-13-15-23(16-14-22)30-26(31)20-35-25-12-8-7-11-24(25)27(32)29-18-17-21-9-5-4-6-10-21/h4-16H,2-3,17-20H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLDGYBULMQKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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